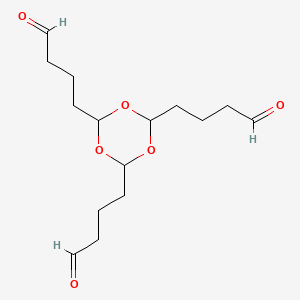
Diphenyl-lambda~2~-germane--triphenylgermyl (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is a unique organogermanium compound. Organogermanium compounds are known for their interesting chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, with its complex structure, offers a range of possibilities for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) typically involves the reaction of diphenylgermane with triphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction may require a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Wissenschaftliche Forschungsanwendungen
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s potential biological activity is being explored for its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing immune responses.
Wirkmechanismus
The mechanism by which Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular proteins and enzymes, influencing signaling pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylgermane: A simpler organogermanium compound with similar chemical properties.
Triphenylgermane: Another related compound with three phenyl groups attached to germanium.
Tetraphenylgermane: A compound with four phenyl groups attached to germanium.
Uniqueness
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is unique due to its specific combination of phenyl groups and germanium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
109418-10-2 |
|---|---|
Molekularformel |
C72H60Ge5 |
Molekulargewicht |
1288.4 g/mol |
InChI |
InChI=1S/2C18H15Ge.3C12H10Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-15H;3*1-10H |
InChI-Schlüssel |
ODGZZXZVNCKGJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

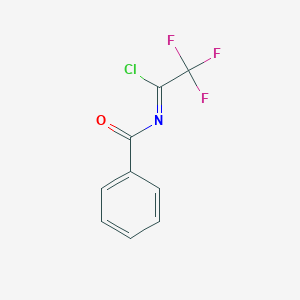
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

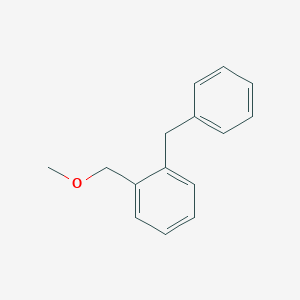

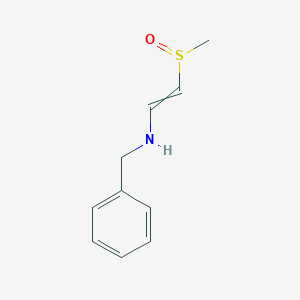
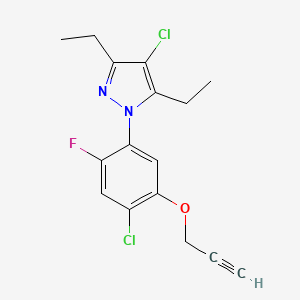

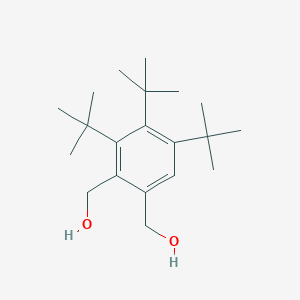
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
